molecular formula C11H12O5 B8131151 3-Ethoxy-5-(methoxycarbonyl)benzoic acid

3-Ethoxy-5-(methoxycarbonyl)benzoic acid

Cat. No.: B8131151
M. Wt: 224.21 g/mol
InChI Key: QMDJKFOKWXQLFB-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of benzoic acid, characterized by the presence of ethoxy and methoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-(methoxycarbonyl)benzoic acid typically involves the esterification of 3-hydroxybenzoic acid followed by subsequent functional group transformations. One common method includes the reaction of 3-hydroxybenzoic acid with ethyl iodide in the presence of a base to introduce the ethoxy group. This is followed by the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methoxycarbonyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

  • Oxidation of the ethoxy group can yield 3-formyl-5-(methoxycarbonyl)benzoic acid.
  • Reduction of the methoxycarbonyl group can yield 3-ethoxy-5-(hydroxymethyl)benzoic acid.
  • Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

3-Ethoxy-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethoxy and methoxycarbonyl groups can modulate the compound’s reactivity and binding affinity to molecular targets, affecting its overall activity.

Comparison with Similar Compounds

  • 3-Methoxy-5-(methoxycarbonyl)benzoic acid
  • 3-Ethoxy-4-(methoxycarbonyl)benzoic acid
  • 3-Ethoxy-5-(carboxymethyl)benzoic acid

Comparison: 3-Ethoxy-5-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the ethoxy and methoxycarbonyl groups on the aromatic ring. This structural arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the ethoxy group at the 3-position and the methoxycarbonyl group at the 5-position can affect the compound’s solubility, melting point, and interaction with other molecules.

Properties

IUPAC Name

3-ethoxy-5-methoxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-3-16-9-5-7(10(12)13)4-8(6-9)11(14)15-2/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDJKFOKWXQLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-ethoxy-isophthalic acid dimethyl ester (D43) (22 g, 92.4 mmol, 1 equiv) in MeOH (440 ml) was added 1N aqueous NaOH solution (87.8 ml, 87.8 mmol, 0.95 equiv) and the resulting solution was stirred at room temperature for 17 h. Most of the MeOH was removed in vacuo and the residue was partitioned between AcOEt and 1N aqueous NaOH solution. The aqueous layer was extracted with AcOEt, acidified to pH 1 and re-extracted with AcOEt. The second organic extract was dried over MgSO4 and concentrated in vacuo to give 5-ethoxy-isophthalic acid monomethyl ester (D45) (17 g, 82%) as a white solid. [M+H+ NH3]+=242.0, RT=2.79 min
Name
5-ethoxy-isophthalic acid dimethyl ester
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
87.8 mL
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One

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